

H-D-Thr(tbu)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: H-D-Thr(tbu)-OH

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In-Depth Technical Guide: H-D-Thr(tbu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **H-D-Thr(tbu)-OH**, a crucial building block in synthetic peptide chemistry. It details its chemical properties, applications, and relevant experimental protocols for its use in research and development.

Core Compound Data

H-D-Thr(tbu)-OH, chemically known as (2R,3S)-2-amino-3-(tert-butoxy)butanoic acid, is a synthetic derivative of the D-isoform of the amino acid threonine. The presence of a tert-butyl (tBu) protecting group on the side-chain hydroxyl function enhances its utility in peptide synthesis by preventing unwanted side reactions.



Parameter	Value	Reference
CAS Number	201274-81-9	[1]
Molecular Formula	C8H17NO3	[1]
Molecular Weight	175.23 g/mol	[1][2]
IUPAC Name	(2R,3S)-2-amino-3-(tert- butoxy)butanoic acid	[1]
Synonyms	O-tert-Butyl-D-threonine, H-D- Threonine(tBu)-Hydroxyl	
Appearance	White to off-white solid	-
Purity	Typically ≥98%	-

Applications in Peptide Synthesis

The primary application of **H-D-Thr(tbu)-OH** is as a protected amino acid monomer in solid-phase peptide synthesis (SPPS). The tert-butyl ether linkage on the threonine side chain is stable to the basic conditions used for Fmoc-deprotection but is readily cleaved under the acidic conditions of the final peptide cleavage from the resin. This orthogonality is fundamental to modern peptide chemistry.

Its incorporation into a peptide sequence allows for the precise placement of a D-threonine residue. D-amino acids are often incorporated into peptide-based drug candidates to increase their proteolytic stability and, in some cases, to modulate their biological activity.

Experimental Protocol: Incorporation of H-D-Thr(tbu)-OH in Fmoc-SPPS

This protocol outlines the general steps for coupling **H-D-Thr(tbu)-OH** to a growing peptide chain on a solid support. The specific resin and preceding amino acid sequence will influence reaction times and efficiency.

Materials:



- Fmoc-protected peptide-resin
- H-D-Thr(tbu)-OH
- Coupling reagent (e.g., HATU, HBTU)
- Base (e.g., DIPEA, NMM)
- Anhydrous N,N-Dimethylformamide (DMF)
- 20% Piperidine in DMF
- Dichloromethane (DCM)
- Ninhydrin test solution

Procedure:

- Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes.
- Fmoc-Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF. This is typically a two-step process: a short treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).
- Washing: The resin is thoroughly washed with DMF to remove piperidine and cleaved Fmoc adducts.
- · Coupling:
 - In a separate vessel, H-D-Thr(tbu)-OH (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF.
 - The activated amino acid solution is added to the deprotected peptide-resin.
 - The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.



- Monitoring: The completion of the coupling reaction is monitored using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.
- Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
- Chain Elongation: The cycle of deprotection, washing, and coupling is repeated for the subsequent amino acids in the desired peptide sequence.

Potential as an Ergogenic Supplement

Amino acids and their derivatives have been explored for their potential to enhance physical performance, acting as ergogenic aids. The theoretical basis for such effects includes influencing the secretion of anabolic hormones, providing a fuel source during exercise, and mitigating exercise-induced muscle damage. While **H-D-Thr(tbu)-OH** falls into this broad class of compounds, there is currently a lack of specific scientific studies investigating its efficacy and safety as an ergogenic supplement for humans.

Signaling Pathways and Biological Activity

As a synthetic amino acid derivative primarily used for in-vitro peptide synthesis, **H-D-Thr(tbu)-OH** is not known to be directly involved in endogenous signaling pathways. Its biological effects would be conferred by the final peptide into which it is incorporated. The properties of that peptide (e.g., receptor binding, enzyme inhibition) would depend on the overall amino acid sequence and structure.

Visualizing the Synthetic Workflow

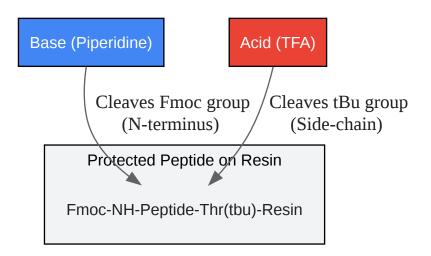
The following diagrams illustrate the key processes in the application of **H-D-Thr(tbu)-OH**.



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Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).



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Caption: Orthogonality of Fmoc and tBu protecting groups in peptide synthesis.

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References

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- To cite this document: BenchChem. [H-D-Thr(tbu)-OH CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554730#h-d-thr-tbu-oh-cas-number-and-molecular-weight]

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